UNC3866
Overview
Description
UNC3866 is a small molecule inhibitor that targets chromobox proteins, specifically CBX4 and CBX7. These proteins are part of the Polycomb Repressive Complex 1, which plays a crucial role in gene silencing and chromatin remodeling. By inhibiting these proteins, this compound has shown potential in cancer treatment, particularly in impairing DNA repair mechanisms in cancer cells .
Mechanism of Action
Target of Action
UNC3866 primarily targets CBX4 , a chromobox protein, and a SUMO E3 ligase . CBX4 is a key modulator of DNA end resection, a prerequisite for DNA double-strand break (DSB) repair by homologous recombination (HR) . It promotes the functions of the DNA resection factor CtIP .
Mode of Action
This compound interacts with its targets by binding to the chromodomains of CBX4 and CBX7 . It exhibits a strong affinity for these targets, with a dissociation constant (Kd) of approximately 100 nM for each . This interaction inhibits the methyllysine (Kme) reading function of the Polycomb CBX and CDY families of chromodomains .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA repair pathway . Specifically, it targets the process of DNA end resection, which is crucial for the repair of DNA double-strand breaks (DSBs) via homologous recombination (HR) . By inhibiting CBX4, this compound compromises the function of the DNA resection factor CtIP .
Result of Action
The inhibition of CBX4 by this compound results in the selective killing of certain cancer cells when combined with ionizing radiation (IR) . This is due to the compromised DNA repair mechanism, which is particularly detrimental to cancer cells that rely heavily on this pathway .
Biochemical Analysis
Biochemical Properties
UNC3866 has been found to interact with a variety of enzymes and proteins. It targets CBX4, a chromobox protein, and a SUMO E3 ligase . As a key modulator of DNA end resection, a prerequisite for DNA double-strand break repair by homologous recombination (HR), CBX4 promotes the functions of the DNA resection factor CtIP .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits PC3 cell proliferation, a known CBX7 phenotype . It has also been found to induce a senescent-like morphology and reduce growth of PC3 cells . Furthermore, it has been shown to prevent ischemia-reperfusion injury-induced endoplasmic reticulum stress through the Nrf-2/HO-1 pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds the chromodomains of CBX4 and CBX7 most potently, and is selective versus other CBX and CDY chromodomains . It also inhibits the functions of the DNA resection factor CtIP, thereby affecting DNA double-strand break repair by homologous recombination .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific studies on the long-term effects of this compound are limited, it has been shown to have lasting effects on cellular function, such as inducing a senescent-like morphology and reducing growth of PC3 cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on dosage effects of this compound in animal models are limited, it has been shown to have significant effects on cellular processes at certain concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It plays a role in the process of DNA end resection, a key step in the repair of DNA double-strand breaks .
Subcellular Localization
Given its role in DNA end resection, it is likely that it localizes to the nucleus where DNA repair processes occur .
Preparation Methods
The synthesis of UNC3866 involves multiple steps, starting with the preparation of the core structure, followed by the addition of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the molecule.
Functional Group Addition: Various functional groups are added to the core structure through reactions such as alkylation, acylation, and amination.
Purification: The final product is purified using techniques like chromatography to ensure high purity.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
UNC3866 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
UNC3866 has several scientific research applications, including:
Cancer Research: It has been shown to inhibit the proliferation of cancer cells by targeting CBX4 and CBX7, which are involved in DNA repair and gene silencing.
Epigenetics: This compound is used to study the role of chromobox proteins in gene regulation and chromatin remodeling.
Drug Development: It serves as a lead compound for developing new inhibitors targeting chromobox proteins and other components of the Polycomb Repressive Complex 1.
Comparison with Similar Compounds
UNC3866 is unique in its high selectivity and potency for CBX4 and CBX7 compared to other chromobox proteins. Similar compounds include:
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N6O8/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53)/t29-,33-,34-,35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRRDXVUROEIKJ-JCXBGQGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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